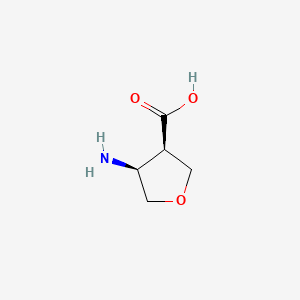

3-Furancarboxylicacid,4-aminotetrahydro-,(3R,4S)-rel-(9CI)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Furancarboxylicacid,4-aminotetrahydro-,(3R,4S)-rel-(9CI) is a chiral amino acid derivative with a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Furancarboxylicacid,4-aminotetrahydro-,(3R,4S)-rel-(9CI) typically involves the following steps:

Starting Material: The synthesis often begins with commercially available starting materials such as tetrahydrofuran derivatives.

Chiral Resolution: Chiral resolution techniques are employed to obtain the desired (3R,4S) enantiomer.

Amination: Introduction of the amino group is achieved through amination reactions, often using reagents like ammonia or amines under controlled conditions.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, typically using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production methods for 3-Furancarboxylicacid,4-aminotetrahydro-,(3R,4S)-rel-(9CI) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Furancarboxylicacid,4-aminotetrahydro-,(3R,4S)-rel-(9CI) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or carboxyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted tetrahydrofuran derivatives, which can be further utilized in synthetic applications.

Scientific Research Applications

3-Furancarboxylicacid,4-aminotetrahydro-,(3R,4S)-rel-(9CI) has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.

Industry: It is utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Furancarboxylicacid,4-aminotetrahydro-,(3R,4S)-rel-(9CI) involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for certain enzymes, influencing biochemical reactions and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

(3R,4S)-4-Aminotetrahydrofuran-3-ol: A closely related compound with a hydroxyl group instead of a carboxylic acid.

(2R,3R,4S)-2,3,4-Trihydroxypentanehydroximic acid: Another similar compound with multiple hydroxyl groups.

Uniqueness

3-Furancarboxylicacid,4-aminotetrahydro-,(3R,4S)-rel-(9CI) is unique due to its specific chiral configuration and the presence of both amino and carboxylic acid functional groups. This combination of features makes it a valuable compound for various synthetic and research applications.

Biological Activity

3-Furancarboxylic acid, 4-aminotetrahydro-, (3R,4S)-rel-(9CI) is a heterocyclic compound with potential biological activities. This compound is characterized by its unique molecular structure, which includes a furan ring and an amino acid moiety. Its biological activity has garnered interest in various fields, particularly in medicinal chemistry and pharmacology.

- Molecular Formula : C5H9NO

- Molecular Weight : 113.13 g/mol

- CAS Number : 164916-44-3

- Synonyms : (3R,4S)-4-Aminoooxolane-3-carboxylic acid

Biological Activity

Research indicates that this compound exhibits several biological activities:

- HDAC Inhibition : One of the most notable activities of 3-furancarboxylic acid derivatives is their ability to inhibit histone deacetylases (HDACs). HDACs are crucial in regulating gene expression, and their inhibition can lead to anti-cancer effects. Studies have shown that compounds with similar structures can effectively inhibit HDAC activity, suggesting that 3-furancarboxylic acid may possess similar properties .

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens. The presence of the furan ring may contribute to the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes in bacteria .

- Neuroprotective Effects : Some derivatives of this compound have been studied for neuroprotective properties, particularly in models of neurodegenerative diseases. The ability to modulate neurotransmitter levels and reduce oxidative stress has been observed in related compounds .

Case Study 1: HDAC Inhibition

A patent application detailed a series of experiments demonstrating the HDAC inhibitory action of compounds related to 3-furancarboxylic acid. In vitro assays indicated that these compounds could reduce HDAC activity significantly, leading to increased acetylation of histones in cancer cell lines. This change was associated with decreased proliferation rates in these cells .

Case Study 2: Antimicrobial Activity

In a study examining the antimicrobial effects of various furan derivatives, 3-furancarboxylic acid showed promising results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be within a range that suggests potential for therapeutic use .

Case Study 3: Neuroprotection

Research published in a peer-reviewed journal explored the neuroprotective effects of related compounds in models of Alzheimer’s disease. The study found that administration of these compounds resulted in improved cognitive function and reduced amyloid plaque formation in treated animals .

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

(3R,4S)-4-aminooxolane-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c6-4-2-9-1-3(4)5(7)8/h3-4H,1-2,6H2,(H,7,8)/t3-,4+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACCUSSMGNVVSBC-IUYQGCFVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H](CO1)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.